![molecular formula C18H21BrN2O5 B4077662 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate](/img/structure/B4077662.png)
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate
Overview
Description
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent and selective antagonist of the serotonin 5-HT2A receptor and has shown promising results in the treatment of various psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate involves its selective binding to the serotonin 5-HT2A receptor and blocking its activity. This leads to a decrease in the activity of the prefrontal cortex, which is associated with the regulation of mood, cognition, and perception. The compound has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning.
Biochemical and physiological effects
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include a decrease in the activity of the prefrontal cortex, which is associated with the regulation of mood, cognition, and perception. The compound has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning. In addition, the compound has been shown to produce changes in brain activity patterns, which are associated with altered states of consciousness.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate in lab experiments include its high affinity and selectivity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor system in various physiological and pathological conditions. The compound has also been shown to produce consistent and reproducible effects in preclinical studies, which makes it a reliable tool for studying the effects of pharmacological interventions on brain function.
The limitations of using 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate in lab experiments include its potential for off-target effects, which may complicate the interpretation of results. The compound has also been shown to produce changes in brain activity patterns, which may be difficult to interpret without the use of advanced imaging techniques. In addition, the compound has not yet been extensively studied in humans, which limits its potential for clinical translation.
Future Directions
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate has several potential future directions for research. These include further investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, particularly depression, anxiety, and schizophrenia. The compound may also be useful as a tool for studying the role of the serotonin 5-HT2A receptor system in various physiological and pathological conditions. In addition, the compound may be used to develop novel pharmacological interventions for the treatment of psychiatric disorders. Further research is needed to fully understand the potential of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate in these areas.
Scientific Research Applications
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of the 5-HT2A receptor system.
properties
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O.C2H2O4/c17-16-14-4-2-1-3-13(14)5-6-15(16)20-12-11-19-9-7-18-8-10-19;3-1(4)2(5)6/h1-6,18H,7-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCKSHQHMRKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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